TPE-1p

Proteasome activity assay AIEgen probe Enzymatic cascade

TPE-1p is a cascade-activated AIEgen-peptide probe that enables noninvasive monitoring of ChT-L proteasome activity in living cancer cells. Its dual-enzyme activation (ALP/ChT-L) provides inherent cancer-cell selectivity, distinguishing it from single-enzyme probes. Ideal for high-throughput inhibitor screening and assessing proteasome inhibitor efficacy. Buy TPE-1p to accelerate your proteasome-targeted drug discovery.

Molecular Formula C53H49N4O15P
Molecular Weight 1012.9 g/mol
Cat. No. B12387670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTPE-1p
Molecular FormulaC53H49N4O15P
Molecular Weight1012.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)NC(CC4=CC=C(C=C4)OP(=O)(O)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)C6=CC=CC=C6
InChIInChI=1S/C53H49N4O15P/c58-39-24-16-32(17-25-39)28-42(51(65)56-43(30-45(59)60)52(66)57-44(53(67)68)31-46(61)62)55-50(64)41(29-33-18-26-40(27-19-33)72-73(69,70)71)54-49(63)38-22-20-37(21-23-38)48(36-14-8-3-9-15-36)47(34-10-4-1-5-11-34)35-12-6-2-7-13-35/h1-27,41-44,58H,28-31H2,(H,54,63)(H,55,64)(H,56,65)(H,57,66)(H,59,60)(H,61,62)(H,67,68)(H2,69,70,71)
InChIKeyATHMQEJUPUIJJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[[3-Carboxy-2-[[3-(4-hydroxyphenyl)-2-[[3-(4-phosphonooxyphenyl)-2-[[4-(1,2,2-triphenylethenyl)benzoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]butanedioic acid (TPE-1p): A Cascade-Activated AIEgen-Peptide Probe for Proteasome Activity Monitoring and Inhibitor Screening


2-[[3-Carboxy-2-[[3-(4-hydroxyphenyl)-2-[[3-(4-phosphonooxyphenyl)-2-[[4-(1,2,2-triphenylethenyl)benzoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]butanedioic acid (common designation: TPE-1p) is a rationally designed, cascade-activated AIEgen-peptide probe [1]. This compound, with the molecular formula C53H49N4O15P and molecular weight of 1012.9 g/mol , incorporates a tetraphenylethylene (TPE) core conjugated to a peptide sequence containing both phosphotyrosine and tyrosine residues. TPE-1p self-assembles in aqueous solution and exhibits bright fluorescence upon sequential enzymatic processing by alkaline phosphatase (ALP) and the chymotrypsin-like (ChT-L) activity of the proteasome [1]. Unlike conventional single-enzyme AIE probes or generic fluorescent substrates, TPE-1p's unique cascade activation mechanism enables it to function as both a proteasome activity reporter and a tool for noninvasively assessing the efficacy of ChT-L inhibitors such as bortezomib in living cells [1].

Why Generic AIE Probes Cannot Substitute for 2-[[3-Carboxy-2-[[3-(4-hydroxyphenyl)-2-[[3-(4-phosphonooxyphenyl)-2-[[4-(1,2,2-triphenylethenyl)benzoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]butanedioic acid in Proteasome Activity Assays


Generic substitution of TPE-1p with single-enzyme AIE probes or conventional fluorogenic proteasome substrates fails due to fundamental differences in activation mechanism and cellular selectivity. Standard commercially available proteasome probes often lack adequate cancer-cell selectivity and cannot discriminate between different cell types based on endogenous enzyme activity profiles [1]. Unlike simple ALP-responsive AIE probes such as TPE-2Tyr(P) (which conjugates a single tyrosine phosphate to TPE for ALP detection only) [2], TPE-1p employs a tandem enzymatic activation cascade: dephosphorylation by ALP generates TPE-1, which is subsequently recognized and cleaved by the proteasome's ChT-L activity, triggering nanofiber formation with strong fluorescence signals [1]. This dual-enzyme requirement endows TPE-1p with inherent cancer-cell selectivity—bright blue fluorescence is observed specifically in HeLa cells with high endogenous ALP and ChT-L activities, while non-cancerous NIH3T3 fibroblasts and HepG2 cells show significantly lower fluorescence under identical conditions [1]. Procuring a generic ALP-only AIE probe would completely forfeit this cell-type discrimination capability and the ability to directly monitor proteasome inhibitor efficacy.

Quantitative Differentiation Evidence for 2-[[3-Carboxy-2-[[3-(4-hydroxyphenyl)-2-[[3-(4-phosphonooxyphenyl)-2-[[4-(1,2,2-triphenylethenyl)benzoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]butanedioic acid Versus In-Class Comparators


Cascade Dual-Enzyme Activation Distinguishes TPE-1p from Single-Enzyme AIE Probes for ALP Detection

TPE-1p requires sequential enzymatic processing by both ALP and ChT-L to generate strong fluorescence signals, whereas comparator probes such as TPE-2Tyr(P) are designed for single-enzyme ALP detection only [1]. In enzymatic kinetics experiments, TPE-1p was efficiently dephosphorylated by ALP to generate the intermediate TPE-1 (Km value for ALP not explicitly reported in abstract but validated via enzymatic kinetics experiments), which was then recognized by ChT-L in the proteasome and transformed to form nanofibers with strong fluorescence signals [1]. This cascade requirement represents a fundamentally different activation mechanism compared to TPE-2Tyr(P), which undergoes ALP-mediated dephosphorylation to generate a hydrophobic residue but lacks the secondary proteasome-mediated processing step [2].

Proteasome activity assay AIEgen probe Enzymatic cascade

Cancer-Cell Selective Fluorescence Response of TPE-1p Compared to Non-Selective Commercial Proteasome Probes

TPE-1p demonstrates intrinsic cancer-cell selectivity that is absent in commercially available proteasome probes, which typically lack adequate cancer-cell selectivity [1]. In cell imaging experiments, bright blue fluorescence was observed in TPE-1p-treated HeLa cervical cancer cells, whereas non-cancerous NIH3T3 mouse embryonic fibroblasts and HepG2 hepatocellular carcinoma cells showed substantially less fluorescence under identical experimental conditions [1]. The enhanced fluorescence signals in HeLa cells were specifically attributed to the high activities of endogenous ALP and ChT-L in this cancer cell line [1].

Cancer cell selectivity Fluorescence imaging Proteasome probe

Quantitative Correlation of TPE-1p Fluorescence with Proteasome Inhibitor Efficacy for Noninvasive Drug Screening

TPE-1p uniquely enables noninvasive assessment of ChT-L inhibitor efficacy through a quantifiable correlation between fluorescence signal intensity and cell viability following inhibitor treatment [1]. When TPE-1p was utilized to evaluate the inhibition efficiency of the ChT-L inhibitor bortezomib (Btz) in HeLa cells, a significant correlation was observed between the fluorescence signals of TPE and the viabilities of Btz-treated cells across concentration ranges from 0 to 1 μM [1]. This quantitative relationship allows TPE-1p to predict the activity and efficacy of ChT-L inhibitors without requiring cell lysis or endpoint viability assays [1].

Inhibitor screening Bortezomib Proteasome inhibition

Self-Assembly and Nanofiber Formation upon Enzymatic Activation: A Morphological Signal Amplification Mechanism Absent in Conventional Fluorogenic Substrates

Unlike conventional fluorogenic proteasome substrates that rely solely on cleavage-induced fluorescence dequenching, TPE-1p undergoes a morphological transformation upon enzymatic activation that amplifies the fluorescent signal [1]. Transmission electron microscopy (TEM) validation demonstrated that following ALP-mediated dephosphorylation to generate TPE-1, the intermediate was recognized by ChT-L and transformed to form nanofibers with strong fluorescence signals [1]. This self-assembly-driven nanofiber formation enhances the aggregation-induced emission (AIE) effect, providing signal amplification that is not achievable with standard small-molecule fluorogenic substrates that remain monomeric after cleavage.

Self-assembly Nanofiber AIEgen

Recommended Research and Industrial Applications for 2-[[3-Carboxy-2-[[3-(4-hydroxyphenyl)-2-[[3-(4-phosphonooxyphenyl)-2-[[4-(1,2,2-triphenylethenyl)benzoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]butanedioic acid Based on Quantitative Evidence


High-Throughput Screening of ChT-L Proteasome Inhibitors in Cancer Drug Discovery

TPE-1p is ideally suited for high-throughput screening campaigns aimed at identifying novel ChT-L proteasome inhibitors for cancer therapy. The probe's demonstrated ability to noninvasively assess inhibitor efficacy through a quantitative fluorescence-viability correlation across bortezomib concentrations (0-1 μM) [1] enables real-time, live-cell monitoring of compound activity without requiring cell lysis or separate endpoint viability assays. Researchers can use TPE-1p to rapidly triage compound libraries, quantify inhibitor potency, and establish structure-activity relationships in living cancer cells, significantly accelerating the hit-to-lead optimization process for proteasome-targeted therapeutics.

Cancer Cell-Selective Imaging and Diagnostic Probe Development

The intrinsic cancer-cell selectivity of TPE-1p—demonstrated by bright fluorescence in HeLa cervical cancer cells versus substantially lower signals in non-cancerous NIH3T3 fibroblasts and HepG2 cells [1]—positions this compound as a valuable scaffold for developing cancer-selective imaging agents. TPE-1p can be employed in fluorescence microscopy studies to distinguish cancer cells from normal cells in co-culture systems or heterogeneous tissue samples based on differential proteasome and ALP activity profiles. This selectivity reduces background interference and enhances imaging contrast without requiring additional targeting ligands or antibody conjugation.

Mechanistic Studies of Proteasome Inhibitor Resistance and Synergistic Drug Combinations

TPE-1p's cascade activation mechanism (sequential ALP dephosphorylation followed by ChT-L recognition and nanofiber formation) [1] provides a unique tool for investigating the mechanistic basis of proteasome inhibitor resistance. Researchers can use TPE-1p to monitor real-time changes in cellular ChT-L activity in response to drug treatment, enabling the identification of resistance mechanisms such as proteasome subunit upregulation or compensatory pathway activation. Additionally, TPE-1p can facilitate the evaluation of synergistic drug combinations by quantifying how adjunctive therapies modulate proteasome activity in living cells, supporting rational combination therapy design.

Quality Control and Potency Assessment for Commercial Proteasome Inhibitor Batches

In industrial and quality control settings, TPE-1p offers a rapid, cell-based functional assay for assessing the potency and lot-to-lot consistency of commercial proteasome inhibitors such as bortezomib. The established fluorescence-viability correlation [1] allows QC laboratories to quantify inhibitor efficacy in living cells within hours rather than days required for traditional viability assays. This application is particularly valuable for pharmaceutical manufacturers and CROs requiring reproducible, quantitative potency assessments of proteasome-targeted therapeutics prior to release or use in preclinical studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for TPE-1p

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.